Superior Target Selectivity: Iberiotoxin vs. Charybdotoxin
Iberiotoxin (IbTX) and charybdotoxin (ChTX) share 68% sequence identity and a common tertiary structure, yet their functional selectivity for ion channels is divergent [1]. ChTX blocks both BK channels and the voltage-gated potassium channel Kv1.3 with high affinity, while IbTX is selective for BK channels and does not inhibit Kv1.3 [2]. This difference was demonstrated in a study using synthetic chimeras and binding assays, showing that the C-terminal region of IbTX confers its unique selectivity for BK channels [1].
| Evidence Dimension | Functional Inhibition of Cloned Kv1.3 Channel |
|---|---|
| Target Compound Data | No inhibition of Kv1.3 current |
| Comparator Or Baseline | Charybdotoxin (ChTX): Blocks Kv1.3 current |
| Quantified Difference | Qualitative difference in activity; IbTX is inactive on Kv1.3, while ChTX is a potent blocker. |
| Conditions | Whole-cell patch clamp recordings in Xenopus oocytes expressing the cloned Kv1.3 channel |
Why This Matters
This selectivity is the primary reason to procure iberiotoxin over charybdotoxin for any experiment where a clean, unambiguous interpretation of BK channel function is required, as it eliminates confounding off-target effects on other potassium channels.
- [1] Giangiacomo, K. M., Sugg, E. E., Garcia-Calvo, M., Leonard, R. J., McManus, O. B., Kaczorowski, G. J., & Garcia, M. L. (1993). Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels. Biochemistry, 32(9), 2363-2370. View Source
- [2] Garcia, M. L., Hanner, M., & Kaczorowski, G. J. (2001). Scorpion toxins as tools for studying potassium channels. Toxicon, 39(11), 1625-1630. View Source
